molecular formula C8H9NO2 B13958392 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- CAS No. 50407-21-1

2H-Azepin-2-one, 7-acetyl-1,3-dihydro-

Cat. No.: B13958392
CAS No.: 50407-21-1
M. Wt: 151.16 g/mol
InChI Key: NWNATBUKTHXFOT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- can be achieved through various methods. One common approach involves the cyclization of ketoesters with primary amines under microwave-assisted conditions . Another method includes the metal-catalyzed intramolecular hydroamination of alkyne functions by amide moieties . These reactions typically require specific catalysts such as palladium or gold to facilitate the cyclization process .

Industrial Production Methods

Industrial production of azepine derivatives often involves one-pot synthesis methods, which are efficient and cost-effective. These methods include the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions . These approaches allow for the large-scale production of azepine derivatives with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2H-Azepin-2-one, 7-acetyl-1,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for hydroamination, gold catalysts for cyclization, and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized azepine derivatives, while reduction reactions produce reduced forms of the compound .

Properties

CAS No.

50407-21-1

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

7-acetyl-1,3-dihydroazepin-2-one

InChI

InChI=1S/C8H9NO2/c1-6(10)7-4-2-3-5-8(11)9-7/h2-4H,5H2,1H3,(H,9,11)

InChI Key

NWNATBUKTHXFOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CCC(=O)N1

Origin of Product

United States

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